molecular formula C21H25FN4O2 B14944816 2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline

2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14944816
M. Wt: 384.4 g/mol
InChI Key: PSWOCJAFXWUZJF-UHFFFAOYSA-N
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Description

2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core substituted with a fluoronitrophenyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the tetrahydroisoquinoline core, which is then functionalized through a series of reactions including nitration, fluorination, and piperazine substitution. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine: Shares the ethylpiperazine moiety but differs in the core structure.

    Fluazifop: Contains a fluorine atom and is used as a herbicide, highlighting the versatility of fluorinated compounds.

Uniqueness

2-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a tetrahydroisoquinoline core with a fluoronitrophenyl group and an ethylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H25FN4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H25FN4O2/c1-2-23-9-11-24(12-10-23)19-14-20(21(26(27)28)13-18(19)22)25-8-7-16-5-3-4-6-17(16)15-25/h3-6,13-14H,2,7-12,15H2,1H3

InChI Key

PSWOCJAFXWUZJF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F

Origin of Product

United States

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